N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c17-10-1-4-12(5-2-10)22-8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)23-16/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMUYUPEGCIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Thioether Formation: The next step involves the introduction of the 4-fluorophenylthio group. This can be achieved by reacting the benzo[d]thiazole derivative with 4-fluorothiophenol in the presence of a base like potassium carbonate.
Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the intermediate with 3-bromopropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the amide group.
Nitrated or Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research has indicated that compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide demonstrate promising antimicrobial properties. For instance, derivatives within this class have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species, suggesting their potential as broad-spectrum antimicrobial agents .
Anticancer Potential
This compound has also been studied for its anticancer effects. Preliminary findings indicate that it may exhibit cytotoxic activity against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth .
Case Studies
- Antimicrobial Efficacy : A study evaluating various thiazole derivatives showed that compounds structurally related to this compound exhibited significant antimicrobial activity comparable to standard antibiotics . The study utilized turbidimetric methods to assess efficacy against multiple microbial strains.
- Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds revealed that some derivatives had IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested favorable binding interactions with targets involved in cancer progression, indicating potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves several molecular targets and pathways:
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide stands out due to the presence of two fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the benzo[d]thiazole moiety and fluorinated phenyl groups, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.43 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.43 g/mol |
| CAS Number | 1216477-48-3 |
Biological Activity
This compound exhibits a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of benzothiazole, including those similar to this compound, possess antibacterial and antifungal activities. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 μg/mL for related compounds against various pathogens, indicating strong efficacy .
Anticancer Properties
The compound has shown promise in anticancer research. A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases . The selectivity and potency of these compounds make them candidates for further development as anticancer agents.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which is a common mechanism for many pharmacologically active compounds.
- Receptor Binding : Its structural features enhance binding affinity to specific receptors, potentially modulating signaling pathways associated with disease processes.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antiviral Activity : A study on related benzothiazole derivatives demonstrated their effectiveness against HIV and other viral infections, showcasing their potential as antiviral agents .
- Cytotoxicity in Cancer Models : Research involving the testing of various benzothiazole derivatives on cancer cell lines revealed significant cytotoxic activity, with IC50 values indicating potent effects at low concentrations .
Q & A
Q. What synthetic routes are employed for the preparation of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with fluorinated ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the thioether linkage through nucleophilic substitution or coupling reactions. For example, reacting 3-mercaptopropionic acid derivatives with 4-fluorophenyl halides in the presence of bases like triethylamine .
- Step 3 : Amide bond formation between the thiazole amine and the thioether-containing carboxylic acid using coupling agents such as EDCl/HOBt .
Q. Key Reaction Conditions :
| Step | Solvent | Catalyst/Temperature | Yield Optimization |
|---|---|---|---|
| 1 | Ethanol | HCl, reflux | 60-70% |
| 2 | DMF | K₂CO₃, 80°C | 75-85% |
| 3 | DCM | EDCl, RT | 50-60% |
Q. What analytical techniques are used to confirm the identity and purity of the compound?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR spectra validate structural integrity. For example, fluorine atoms exhibit distinct shifts in ¹⁹F NMR (e.g., δ -110 to -115 ppm for aromatic F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 308.05) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in thioether formation .
- Purification Strategies : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What is the impact of fluorine substitution on the compound's reactivity and biological interactions?
- Electronic Effects : Fluorine’s electronegativity increases electrophilicity of the thiazole ring, enhancing interactions with nucleophilic residues in target proteins .
- Comparative Data : Non-fluorinated analogs show 2–3× lower inhibitory activity in enzyme assays (e.g., IC₅₀ = 12 µM vs. 28 µM for non-fluorinated derivatives) .
Q. Which in vitro assays are recommended to evaluate the compound’s biological activity?
Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be addressed?
- Orthogonal Validation : Confirm activity using multiple assays (e.g., SPR + cellular viability) .
- Assay Condition Analysis : Control for variables like DMSO concentration (≤0.1%) and cell passage number .
- Structural Verification : Re-characterize batches via XRD (using SHELX software ) to rule out polymorphic effects.
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., tubulin’s colchicine site) .
- DFT Calculations : Assess electronic properties (e.g., Fukui indices) to guide fluorination strategies .
Q. How is crystallographic data analyzed to resolve the compound’s 3D structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
